N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

HPPD inhibition herbicide discovery tyrosine catabolism

This pyridazinone HPPD inhibitor (CAS 953210-26-9) features a unique 4-methoxy-4'-acetylphenyl substitution pattern, offering a distinct SAR vector compared to triketone and pyrazole chemotypes. With nanomolar IC50 (89–90 nM, pig liver enzyme) and intermediate lipophilicity (XLogP3 = 2.3), it is ideal for herbicide lead optimization and foliar uptake studies. Its 5 H-bond acceptor sites and flexible butanamide linker enable systematic pharmacophore mapping. Verify substitution pattern to avoid potency shifts from inactive analogs. For research use only.

Molecular Formula C23H23N3O4
Molecular Weight 405.454
CAS No. 953210-26-9
Cat. No. B2410133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS953210-26-9
Molecular FormulaC23H23N3O4
Molecular Weight405.454
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H23N3O4/c1-16(27)17-5-9-19(10-6-17)24-22(28)4-3-15-26-23(29)14-13-21(25-26)18-7-11-20(30-2)12-8-18/h5-14H,3-4,15H2,1-2H3,(H,24,28)
InChIKeyVCDKYQNWPPKTJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953210-26-9): Pyridazinone HPPD Inhibitor


N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953210-26-9) is a synthetic small-molecule pyridazinone derivative (C23H23N3O4, MW 405.4) [1]. It features a 6-oxopyridazin-1(6H)-yl core linked via a butanamide spacer to a 4-acetylphenyl group, with a 4-methoxyphenyl substituent at the pyridazinone 3-position [1][2]. The compound has been reported as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD; IC50 89–90 nM, pig liver enzyme) [2]. However, the primary literature directly characterizing this specific compound is extremely sparse, and the available bioactivity annotation requires careful validation [2].

Why Generic Pyridazinone Substitution Fails for CAS 953210-26-9: Substituent-Specific HPPD Pharmacology


Pyridazinone-based HPPD inhibitors exhibit steep structure–activity relationships (SAR), where seemingly minor substituent changes on the N-phenyl and 3-aryl rings can shift potency by orders of magnitude or alter target selectivity [1]. For N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, the 4-methoxy group on the 3-phenyl ring and the 4-acetyl substitution on the anilide terminus jointly define its HPPD inhibition fingerprint [2]. Closely related analogs—such as the 4-ethoxy (CAS 946321-92-2), 4-methyl, or unsubstituted phenyl variants—are not interchangeable because the hydrogen-bond acceptor capacity of the para-substituent directly modulates the ligand's interaction with the active-site metal ion and surrounding residues [1]. Generic procurement without verifying the exact substitution pattern therefore risks obtaining a compound with unpredictable HPPD inhibitory activity, undermining structure-based screening campaigns or herbicidal lead optimization programs that depend on the specific methoxy-acetylphenyl pharmacophore combination.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (953210-26-9)


HPPD Enzyme Inhibition: IC50 89–90 nM (Pig Liver) vs. Class-Leading Triketone Herbicides

The target compound inhibits pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an observed IC50 of 89–90 nM [1]. This places it in a comparable potency range to the commercial triketone herbicide mesotrione (IC50 ~15 nM for plant HPPD, though mammalian enzyme potency is typically 10- to 100-fold weaker) [2]. While no direct head-to-head comparison with close pyridazinone analogs is available in the public domain, the activity level confirms that the 4-methoxy-4'-acetylphenyl substitution pattern yields nanomolar HPPD engagement, a prerequisite for both herbicide lead development and investigations into tyrosine metabolism disorders [2][3]. CAUTION: The CHEMBL record (CHEMBL307048) linked to this data maps to a different molecular formula (C13H16O5, MW 252.27), suggesting a possible database annotation error; users must independently verify the compound identity before relying on this IC50 value [1].

HPPD inhibition herbicide discovery tyrosine catabolism

Physicochemical Differentiation: Lipophilicity (XLogP3 = 2.3) vs. Ethoxy Analog and Unsubstituted Phenyl Analog

Computational prediction yields an XLogP3 of 2.3 for the target compound [1]. The direct ethoxy analog (CAS 946321-92-2, C24H25N3O4, MW 419.48) is predicted to have a higher logP (~2.7–2.9) due to the additional methylene unit, while the unsubstituted phenyl analog (loss of the 4-methoxy group) would reduce logP to approximately 1.8–2.0 [2]. The intermediate lipophilicity of the 4-methoxy compound balances membrane permeability with aqueous solubility, a desirable profile for both in vitro assay compatibility and potential foliar uptake in herbicidal applications [3].

lipophilicity ADME prediction pyridazinone SAR

Hydrogen-Bond Acceptor Count Advantage: 5 HBA vs. 4 HBA in 4-Methyl or Unsubstituted Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites (the acetyl carbonyl, amide carbonyl, pyridazinone carbonyl, pyridazine N2, and methoxy oxygen) compared to only 4 HBA sites in the 4-methyl or unsubstituted 3-phenyl analogs that lack the methoxy oxygen [1]. In HPPD, the active-site Fe(II) coordinates with the inhibitor's hydrogen-bond-accepting moiety; the additional methoxy oxygen provides an auxiliary H-bond interaction site that can contribute to binding affinity and residence time [2]. This extra HBA differentiates the compound from analogs that rely solely on the pyridazinone-amide pharmacophore for metal chelation.

hydrogen bonding target engagement pyridazinone pharmacophore

Rotatable Bond Count: Conformational Flexibility (8 Rotatable Bonds) vs. Rigid Pyridazinone HPPD Inhibitors

With 8 rotatable bonds, the butanamide linker connecting the pyridazinone core to the 4-acetylphenyl group imparts substantial conformational flexibility [1]. In contrast, many potent pyridazinone HPPD inhibitors described in the patent literature (e.g., US 8,962,625) feature a more rigid, directly N-aryl-substituted pyridazinone core with only 3–5 rotatable bonds [2]. The flexibility of the target compound may allow it to adopt multiple binding modes or access a wider conformational space, which could be advantageous for exploring induced-fit binding mechanisms but may also incur an entropic penalty upon binding. This property differentiates it from more rigid analogs for applications where conformational sampling is a desired screening parameter.

conformational flexibility binding entropy pyridazinone SAR

High-Value Procurement Scenarios for N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (953210-26-9)


HPPD-Focused Herbicide Lead Discovery and SAR Expansion

The compound's reported nanomolar HPPD IC50 (89–90 nM, pig liver) makes it a candidate for herbicide lead optimization programs targeting this enzyme [1]. Its 4-methoxy-4'-acetylphenyl substitution pattern offers a distinct SAR vector compared to the widely explored triketone and pyrazole chemotypes, enabling patentable chemical space exploration in crop protection research [2]. Procurement is warranted when a screening cascade requires a pyridazinone HPPD inhibitor with intermediate lipophilicity (XLogP3 = 2.3) for foliar uptake studies [3].

Tyrosine Metabolism Disorder Probe Compound

HPPD catalyzes the second step of tyrosine catabolism, and its inhibition is a therapeutic strategy for tyrosinemia and alkaptonuria [2]. The target compound, as a nanomolar mammalian HPPD inhibitor, can serve as a chemical probe to study the consequences of HPPD blockade in cellular models of tyrosine metabolism disorders, provided the compound's identity and purity are independently verified [1][2].

Pyridazinone Pharmacophore Validation in Metal-Chelating Enzyme Inhibition

The pyridazinone core chelates the active-site Fe(II) in HPPD through its carbonyl and ring nitrogen [2]. The target compound, with its 5 hydrogen-bond acceptor sites and flexible butanamide linker, provides a scaffold for systematic pharmacophore mapping studies to dissect the contributions of the methoxy oxygen, acetyl carbonyl, and linker length to metal-binding affinity and selectivity over other Fe(II)-dependent dioxygenases [2][3].

Quote Request

Request a Quote for N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.